3-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound that features a bromine atom, a diethylamino group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable benzamide precursor. This is followed by the introduction of the diethylamino group and the pyrimidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The diethylamino group and the pyrimidinyl group are believed to play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound can modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide
- 3-BROMO-N’- (4- (DIETHYLAMINO)BENZYLIDENE)BENZOHYDRAZIDE
- N-(4-Aminobutyl)benzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN5O/c1-4-28(5-2)20-13-15(3)24-22(27-20)26-19-11-9-18(10-12-19)25-21(29)16-7-6-8-17(23)14-16/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBUAYJYMHXPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.